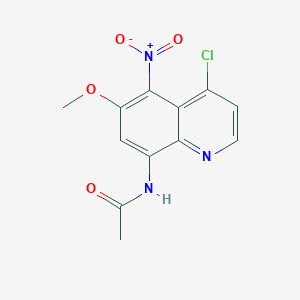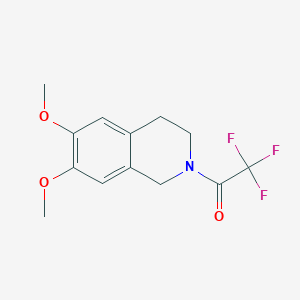
2-(Tert-butylsulfanyl)-3-methylnaphthoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Tert-butylsulfanyl)-3-methylnaphthoquinone is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TBNQ and is a member of the naphthoquinone family. TBNQ has a unique structure that makes it suitable for a wide range of applications.
Wissenschaftliche Forschungsanwendungen
TBNQ has been extensively studied for its potential applications in various fields. In the field of organic electronics, TBNQ has been used as an electron-transporting material in organic light-emitting diodes (OLEDs). TBNQ has also been studied for its potential use as a photosensitizer in photodynamic therapy (PDT) for the treatment of cancer. In addition, TBNQ has been investigated for its antibacterial and antifungal properties.
Wirkmechanismus
The mechanism of action of TBNQ is not fully understood. However, studies have shown that TBNQ can act as an electron acceptor and donate electrons to other molecules. This property makes TBNQ suitable for use as an electron-transporting material in OLEDs. In addition, TBNQ can generate reactive oxygen species (ROS) when exposed to light, which makes it a potential photosensitizer for PDT.
Biochemical and Physiological Effects
TBNQ has been shown to have low toxicity in cell culture studies. However, its effects on living organisms are not well understood. TBNQ has been shown to have antibacterial and antifungal properties, which make it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
TBNQ has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. TBNQ has a unique structure that makes it suitable for a wide range of applications. However, TBNQ has some limitations. Its mechanism of action is not fully understood, and its effects on living organisms are not well studied.
Zukünftige Richtungen
There are several future directions for research on TBNQ. One potential area of research is the development of new OLEDs using TBNQ as an electron-transporting material. Another area of research is the development of new photosensitizers for PDT using TBNQ. In addition, further studies are needed to understand the mechanism of action of TBNQ and its effects on living organisms.
Synthesemethoden
The synthesis of TBNQ involves the reaction of 2-methyl-1,4-naphthoquinone with tert-butyl mercaptan in the presence of a suitable catalyst. The reaction takes place at a temperature of 80-100 °C, and the yield of TBNQ is around 70-80%. The purity of the compound can be increased by recrystallization from a suitable solvent.
Eigenschaften
Produktname |
2-(Tert-butylsulfanyl)-3-methylnaphthoquinone |
|---|---|
Molekularformel |
C15H16O2S |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
2-tert-butylsulfanyl-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C15H16O2S/c1-9-12(16)10-7-5-6-8-11(10)13(17)14(9)18-15(2,3)4/h5-8H,1-4H3 |
InChI-Schlüssel |
ZWKJIPATARJRIF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)SC(C)(C)C |
Kanonische SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)SC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3-Fluorophenyl)acetyl]morpholine](/img/structure/B303279.png)
![[(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetic acid](/img/structure/B303281.png)


![5-[({5-Nitro-6-methoxy-8-quinolinyl}amino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B303288.png)


![2-[2-(3-chlorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303294.png)

![3-amino-1H-benzo[g]quinoxalin-2-one](/img/structure/B303297.png)
![8-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]-1-naphthoic acid](/img/structure/B303298.png)


